Bienvenue dans la boutique en ligne BenchChem!

AS1928370

Pain Research Ion Channel Pharmacology Selectivity Profiling

AS1928370 is the essential acid-sparing TRPV1 antagonist for pain research requiring uncompromised body temperature data. Its unique pharmacology potently blocks capsaicin/ligand activation while preserving proton sensing, eliminating confounding hyperthermia observed with polymodal inhibitors. With robust oral bioavailability and high CNS penetration (brain ratio ~4.3), it is superior for spinal/supraspinal pain mechanism studies. Ensure experimental validity—avoid generic TRPV1 antagonists and standardize your chronic dosing models with this highly specific, research-exclusive compound.

Molecular Formula C29H31N3O2
Molecular Weight 453.586
CAS No. 1345614-89-2
Cat. No. B605606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS1928370
CAS1345614-89-2
SynonymsAS1928370
Molecular FormulaC29H31N3O2
Molecular Weight453.586
Structural Identifiers
SMILESO=C(C1=CC=C(C2=CC=CC=C2)C(CN3[C@H](C)CCC3)=C1)NC4=CC5=C(C=C4)CCC(N5C)=O
InChIInChI=1S/C29H31N3O2/c1-20-7-6-16-32(20)19-24-17-23(11-14-26(24)21-8-4-3-5-9-21)29(34)30-25-13-10-22-12-15-28(33)31(2)27(22)18-25/h3-5,8-11,13-14,17-18,20H,6-7,12,15-16,19H2,1-2H3,(H,30,34)/t20-/m1/s1
InChIKeyUVEZHZVGDONTIH-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AS1928370 (CAS 1345614-89-2) TRPV1 Antagonist Procurement and Baseline Data for Pain Research


AS1928370, a synthetic small-molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, is characterized by its molecular formula C₂₉H₃₁N₃O₂ and a molecular weight of 453.58 g/mol [1]. It was discovered and characterized as a novel, orally bioavailable, and central nervous system (CNS)-penetrant TRPV1 antagonist, with a unique pharmacological profile that distinguishes it from other TRPV1 antagonists, particularly its ability to block ligand-induced activation without significantly affecting proton-mediated activation of the channel [2]. This compound is exclusively intended for laboratory research use and is not for human or veterinary administration [3].

Why Generic TRPV1 Antagonist Substitution Fails: The Unique Thermoregulatory Safety and Selectivity Profile of AS1928370


Generic substitution with other TRPV1 antagonists in research models is inadvisable due to AS1928370's distinct 'acid-sparing' pharmacological signature. While many TRPV1 antagonists that block all modes of channel activation (polymodal inhibitors) are known to induce hyperthermia—a significant on-target adverse effect observed in both preclinical and clinical studies [1]—AS1928370 is a prototypical acid-sparing antagonist [2]. It potently inhibits capsaicin-mediated activation of TRPV1 but demonstrates minimal inhibition of proton-induced activation [3]. This differential pharmacology is directly linked to its lack of hyperthermic effect at efficacious analgesic doses, a critical differentiator for studies where body temperature must remain unconfounded [4]. Therefore, substituting AS1928370 with a polymodal TRPV1 antagonist would introduce a confounding hyperthermic variable and potentially alter the interpretation of pain-related behavioral outcomes.

Quantitative Evidence Guide for AS1928370: Key Differentiators vs. Other TRPV1 Antagonists


AS1928370 TRPV1 Antagonist Shows Superior Selectivity Over TRPV4, TRPA1, and TRPM8 Channels

AS1928370 demonstrates high selectivity for the TRPV1 channel over other related thermo-TRP channels. In assays testing its inhibitory effects on TRPV4, TRPA1, and TRPM8, AS1928370 showed no significant inhibition at concentrations up to 10 μM [1]. This is a key differentiator from less selective TRP channel modulators, ensuring that observed in vivo effects are specifically attributed to TRPV1 antagonism.

Pain Research Ion Channel Pharmacology Selectivity Profiling

AS1928370 Avoids Hyperthermia, a Common Liability of Polymodal TRPV1 Antagonists, at Analgesic Doses

A critical liability of many TRPV1 antagonists is the induction of hyperthermia, which can confound pain behavioral studies and limit therapeutic utility. AS1928370, however, does not elevate core body temperature at doses up to 10 mg/kg p.o., a dose that is fully efficacious in neuropathic pain models [1]. This is in stark contrast to other TRPV1 antagonists like AMG517, which induce significant hyperthermia in rodents and humans [2].

Pain Research Thermoregulation Safety Pharmacology

AS1928370 Demonstrates Potent Oral Analgesia in Neuropathic Pain Models: ED50 Values for Mechanical Allodynia and Thermal Hyperalgesia

AS1928370 exhibits potent oral efficacy in the rat L5/L6 spinal nerve ligation (SNL) model of neuropathic pain, a gold-standard preclinical model. It improved both capsaicin-induced secondary hyperalgesia and mechanical allodynia, with respective ED50 values of 0.17 mg/kg and 0.26 mg/kg p.o. [1]. These low oral ED50 values indicate high potency and excellent oral bioavailability, key factors for reliable in vivo research.

Pain Research In Vivo Pharmacology Neuropathic Pain Models

AS1928370 Provides High CNS Penetration, a Distinct Advantage for Studying Spinal and Supraspinal TRPV1 Mechanisms

AS1928370 is characterized by high penetration into the central nervous system (CNS). In mice, oral administration resulted in mean plasma-to-brain and plasma-to-spinal cord concentration ratios of 4.3 and 3.5, respectively [1]. This CNS penetrance is a critical feature for investigating the role of TRPV1 in central pain processing, which may not be achievable with peripherally restricted antagonists. This property was further validated by the demonstration that intrathecal administration of AS1928370 (30 µg/body) significantly suppressed mechanical allodynia in a mouse neuropathic pain model [1].

Pain Research CNS Drug Delivery Pharmacokinetics

AS1928370 Exhibits 'Acid-Sparing' Antagonism, Blocking Capsaicin but Not Proton-Mediated TRPV1 Activation

AS1928370 is a modality-specific TRPV1 antagonist. It potently inhibits capsaicin-mediated inward currents (IC50 = 32.5 nM) and capsaicin-induced Ca2+ flux in human and rat TRPV1-expressing cells [1]. Crucially, its inhibitory effect on proton-induced Ca2+ flux is extremely small [1]. This 'acid-sparing' profile is the mechanistic basis for its lack of hyperthermic effect [2]. In contrast, many other TRPV1 antagonists (e.g., BCTC, A-784168) are polymodal inhibitors that block both capsaicin and proton activation, leading to hyperthermia.

Pain Research Ion Channel Pharmacology Modality-Specific Antagonism

AS1928370 Maintains Normal Locomotor Activity at High Doses, Indicating Absence of Sedative or Motor-Impairing Side Effects

In behavioral studies, AS1928370 did not impair locomotor activity in mice at oral doses up to 30 mg/kg, which is >100-fold higher than the effective analgesic doses [1]. This is a critical finding that differentiates it from some analgesics that cause sedation or motor impairment, which can confound pain behavioral assays. The lack of effect on motor coordination was also confirmed in rats [2].

Pain Research Behavioral Pharmacology Safety Pharmacology

Optimal Research and Industrial Application Scenarios for AS1928370 TRPV1 Antagonist Procurement


Investigating the Central Nervous System Mechanisms of TRPV1 in Neuropathic Pain

AS1928370's high CNS penetration (plasma-to-brain ratio of 4.3 in mice) [1] makes it an ideal tool for studying the role of spinal and supraspinal TRPV1 in chronic pain. Unlike peripherally restricted antagonists, AS1928370 allows for the interrogation of both peripheral and central TRPV1 contributions to pain signaling. This is particularly valuable for studies using intrathecal administration to dissect spinal mechanisms [1] or for correlating brain TRPV1 occupancy with analgesic efficacy.

Preclinical Pain Studies Where Body Temperature Must Remain Unconfounded

In any rodent model of pain where hyperthermia could confound behavioral readouts or physiological measurements, AS1928370 is the preferred TRPV1 antagonist. Its lack of hyperthermic effect at efficacious oral doses (up to 10 mg/kg) [2] eliminates a major source of experimental variability and potential false-positive results associated with many other TRPV1 antagonists [3]. This is crucial for studies on inflammatory pain, neuropathic pain, and postoperative pain.

Dissecting Ligand-Mediated vs. Proton-Mediated TRPV1 Signaling Pathways

AS1928370's unique acid-sparing pharmacology—potent inhibition of capsaicin activation with minimal effect on proton activation [2]—makes it an essential reagent for distinguishing the physiological and pathophysiological roles of different TRPV1 activation modalities. Researchers can use AS1928370 to block the pain signaling initiated by endogenous ligands like N-arachidonoyl dopamine (NADA) while leaving the proton-sensing function of TRPV1 largely intact, which is important for processes like ischemia sensing and certain aspects of inflammation.

Oral Dosing Regimens for Chronic Pain Models Requiring High Potency and Good Bioavailability

The low oral ED50 values in the rat SNL model (0.17 mg/kg for hyperalgesia and 0.26 mg/kg for allodynia) [2] indicate that AS1928370 is a highly potent and orally bioavailable TRPV1 antagonist. This makes it suitable for chronic oral dosing studies in rodents, minimizing the stress and variability associated with repeated injections. Its favorable pharmacokinetic profile allows for consistent drug exposure over extended treatment periods in long-term pain models.

Quote Request

Request a Quote for AS1928370

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.